4-Isocyano-1-methyl-2-nitrobenzene

Description

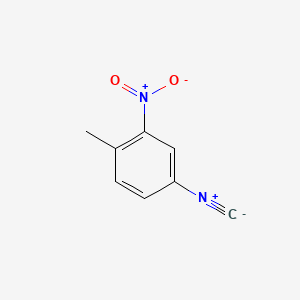

Structure

2D Structure

3D Structure

Properties

CAS No. |

1930-92-3 |

|---|---|

Molecular Formula |

C8H6N2O2 |

Molecular Weight |

162.15 g/mol |

IUPAC Name |

4-isocyano-1-methyl-2-nitrobenzene |

InChI |

InChI=1S/C8H6N2O2/c1-6-3-4-7(9-2)5-8(6)10(11)12/h3-5H,1H3 |

InChI Key |

SYOOTANVMYGYGF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)[N+]#[C-])[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for 4 Isocyano 1 Methyl 2 Nitrobenzene

Precursor Synthesis Strategies and Optimization

The journey to synthesizing 4-isocyano-1-methyl-2-nitrobenzene critically begins with the preparation of its foundational precursor, 4-methyl-3-nitroaniline (B15663). This intermediate is then transformed into an N-substituted formamide (B127407), setting the stage for the final isocyanide formation.

Synthesis of 4-Methyl-3-nitroaniline Derivatives

The synthesis of 4-methyl-3-nitroaniline is a key initial step. This compound serves as a vital building block in the production of various chemical products, including dyes and pigments. chemicalbook.comchemimpex.com One common method for its preparation involves the nitration of p-toluidine (B81030). prepchem.com

A typical procedure involves dissolving p-toluidine in concentrated sulfuric acid and cooling the solution to below 0°C. A mixture of nitric acid and concentrated sulfuric acid is then added while maintaining the low temperature. After the addition is complete, the mixture is poured into ice-cold water, and any impurities are filtered off. The solution is then neutralized with sodium carbonate to precipitate the 4-methyl-3-nitroaniline, which can be further purified by recrystallization from alcohol, yielding yellow monoclinic needles. prepchem.com The reported yield for this method is between 65-70%. prepchem.com

Another approach involves the use of urea (B33335) nitrate (B79036) as the nitrating agent in the presence of sulfuric acid at a controlled temperature of 0-10°C. chemicalbook.com

Table 1: Synthesis of 4-Methyl-3-nitroaniline

| Starting Material | Reagents | Temperature | Yield | Reference |

|---|---|---|---|---|

| p-Toluidine | Nitric acid, Sulfuric acid | 0°C | 65-70% | prepchem.com |

| p-Toluidine | Urea nitrate, Sulfuric acid | 0-10°C | Not specified | chemicalbook.com |

Formylation of Amines to N-Substituted Formamides

One established method for formylation involves reacting the amine with formic acid. For instance, p-nitroaniline can be reacted with formic acid to produce N-formyl p-nitroaniline. google.com A similar principle would be applied to 4-methyl-3-nitroaniline. Another approach involves a two-step process where the amine is first formylated and then subsequently dehydrated. researchgate.net

Table 2: Formylation of Amines

| Amine | Formylating Agent | Product | Reference |

|---|---|---|---|

| p-Nitroaniline | Formic acid | N-formyl p-nitroaniline | google.com |

| Primary Amine | Formic acid | Formamide | researchgate.net |

Dehydration Protocols for Isocyanide Formation

The final and definitive step in the synthesis of this compound is the dehydration of the N-(4-methyl-3-nitrophenyl)formamide. This process removes a molecule of water from the formamide to form the isocyanide functional group. Various dehydrating agents and methodologies have been developed for this purpose, ranging from traditional phosgene-based approaches to more modern, greener alternatives.

Phosgene-Based Dehydration Approaches

Historically, phosgene (B1210022) and its derivatives, such as diphosgene and triphosgene, have been effective reagents for the dehydration of formamides to isocyanides. nih.govthieme-connect.com These reagents are highly reactive and can produce high yields of the desired isocyanide. nih.gov The general mechanism involves the reaction of the formamide with phosgene to form a reactive intermediate that then eliminates hydrogen chloride and carbon dioxide to yield the isocyanide. However, the extreme toxicity of phosgene and its surrogates has led to a decline in their use in favor of safer alternatives. thieme-connect.comrsc.org

Table 3: Phosgene-Based Dehydration of Formamides

| Formamide | Dehydrating Agent | Base | Product | Reference |

|---|---|---|---|---|

| N-Substituted Formamide | Phosgene | Tertiary Amine | Isocyanide | nih.gov |

| N-Substituted Formamide | Diphosgene | Tertiary Amine | Isocyanide | nih.gov |

| N-Substituted Formamide | Triphosgene | Tertiary Amine | Isocyanide | researchgate.net |

| N-[(4-methylphenyl)methyl]-formamide | Bis(trichloromethyl) carbonate | Triethylamine (B128534) | 1-(Isocyanomethyl)-4-methylbenzene | chemicalbook.com |

Phosgene-Free and Green Chemistry Dehydration Methodologies

In response to the hazards associated with phosgene, significant research has been dedicated to developing phosgene-free and more environmentally friendly dehydration methods. These approaches often utilize less toxic reagents and aim for milder reaction conditions and reduced waste.

A widely used and practical alternative to phosgene is phosphorus oxychloride (POCl3). nih.gov This reagent, in combination with a base such as a tertiary amine, effectively dehydrates formamides to isocyanides. nih.govresearchgate.net The reaction is typically carried out at low temperatures, and the workup involves careful hydrolysis of any excess dehydrating agent while maintaining a basic pH to prevent hydrolysis of the isocyanide product. nih.gov

Recent advancements have focused on making the POCl3 method more sustainable. One such development is a protocol that uses triethylamine not only as a base but also as the solvent, eliminating the need for additional co-solvents like dichloromethane. nih.govsmu.ac.zanih.gov This solvent-free approach offers several advantages, including faster reaction times (often less than 5 minutes), high to excellent yields, and increased safety with minimal waste. nih.govsmu.ac.zanih.gov The reaction proceeds smoothly at 0°C. nih.govsmu.ac.zanih.gov This method's efficiency and green credentials make it a superior choice for the synthesis of a wide range of functionalized isocyanides. nih.govsmu.ac.zanih.gov

Table 4: POCl3-Mediated Dehydration of Formamides

| Formamide | Base | Solvent | Temperature | Reaction Time | Yield | Reference |

|---|---|---|---|---|---|---|

| N-Substituted Formamide | Tertiary Amine | Dichloromethane | Low Temperature | 1 hour | High | nih.gov |

| N-Substituted Formamide | Triethylamine | Triethylamine (solvent-free) | 0°C | < 5 minutes | High to Excellent | nih.govsmu.ac.zanih.gov |

Triphenylphosphine (B44618)/Iodine Systems

A mild and efficient method for the dehydration of N-substituted formamides utilizes a combination of triphenylphosphine (PPh₃) and iodine (I₂). thieme-connect.comthieme-connect.com This system has proven effective for a wide range of substrates, including those with sensitive functional groups. thieme-connect.comorganic-chemistry.org The reaction proceeds readily at ambient temperatures, often completing within an hour. organic-chemistry.org

The process involves the activation of the formamide by the PPh₃/I₂ reagent, followed by elimination to form the isocyanide. A tertiary amine, such as triethylamine or N,N-diisopropylethylamine, is typically added as a base to neutralize the hydrogen iodide generated during the reaction. thieme-connect.comorganic-chemistry.org Dichloromethane is often the solvent of choice for this transformation. organic-chemistry.org The versatility of this method suggests its applicability to the synthesis of this compound, offering a high-yielding and cost-effective route. thieme-connect.com

A postulated mechanism for this reaction involves the formation of an iodophosphonium species from triphenylphosphine and iodine. This species then reacts with the formamide, leading to an intermediate that, upon treatment with a base, undergoes α-elimination to yield the isocyanide, triphenylphosphine oxide, and the triethylammonium (B8662869) salt. thieme-connect.com

Other Reagent Combinations for Formamide Dehydration

While the triphenylphosphine/iodine system is effective, several other dehydrating agents are commonly employed for the synthesis of isocyanides from formamides. nih.gov

Phosphorus Oxychloride (POCl₃): This is one of the most widely used and practical reagents for formamide dehydration. nih.govnih.gov The reaction is typically carried out in the presence of a base like triethylamine, which can also serve as the solvent. nih.gov This method is known for its high efficiency and speed, with reactions often completing in under five minutes at 0 °C. nih.gov

Tosyl Chloride (TsCl): In combination with a base such as pyridine (B92270), tosyl chloride is an effective dehydrating agent, particularly for aliphatic N-formamides. rsc.org

Phosgene and Diphosgene: These reagents are also effective for formamide dehydration but are highly toxic, which limits their use. nih.govnih.gov

Burgess Reagent: This sulfonyl-based reagent is a mild and halide-free option for converting formamides to isocyanides in high yields. rsc.org It is particularly useful for substrates that are sensitive to halide-based reagents. rsc.org

The choice of reagent can be guided by factors such as substrate compatibility, reaction conditions, and safety considerations. A comparison of different dehydrating agents for a model N-formamide is presented below.

Table 1: Comparison of Dehydrating Reagents for N-formamide Dehydration

| Reagent System | Base | Solvent | Reaction Time | Yield | Reference |

|---|---|---|---|---|---|

| PPh₃/I₂ | Triethylamine | Dichloromethane | ~1 hour | High | thieme-connect.comorganic-chemistry.org |

| POCl₃ | Triethylamine | Triethylamine | < 5 minutes | High to Excellent | nih.gov |

| p-TsCl | Pyridine | Dichloromethane | ~2 hours | High | rsc.org |

| Burgess Reagent | - | Dichloromethane | ~12 hours (RT) | High |

Alternative Synthetic Routes to Aryl Isocyanides

Besides the dehydration of formamides, other synthetic strategies can be employed to produce aryl isocyanides.

Carbylamine Reaction and its Modern Variants

The carbylamine reaction, also known as the Hofmann isocyanide synthesis, is a classic method for preparing isocyanides from primary amines. wikipedia.orgunacademy.com This reaction involves treating a primary amine—in this case, 4-methyl-3-nitroaniline—with chloroform (B151607) and a strong base, typically alcoholic potassium hydroxide (B78521). byjus.comvedantu.com

The mechanism proceeds through the formation of a highly reactive dichlorocarbene (B158193) intermediate, which is generated by the dehydrohalogenation of chloroform. byjus.com The dichlorocarbene then reacts with the primary amine in a series of steps to yield the isocyanide. byjus.com A notable characteristic of this reaction is the potent, unpleasant odor of the isocyanide product, which also serves as a qualitative test for primary amines. unacademy.combyjus.com

Modern variations of the carbylamine reaction may employ a phase-transfer catalyst, such as benzyltriethylammonium chloride, to facilitate the reaction between the aqueous base and the organic-soluble amine and chloroform. wikipedia.org

Silver Cyanide Routes and Analogous Metal-Mediated Syntheses

Historically, the reaction of alkyl halides with silver cyanide was one of the first methods used to synthesize isocyanides. chemicalforums.comchempedia.info In this reaction, the silver ion is thought to coordinate with the nitrogen atom of the cyanide, promoting the attack of the alkyl halide by the nitrogen to form the isocyanide. chempedia.info While this method is more common for alkyl isocyanides, analogous metal-mediated syntheses for aryl isocyanides exist. researchgate.net

For the synthesis of aryl isocyanides, palladium-catalyzed cyanation of aryl halides or triflates using sources like tert-butyl isocyanide as a cyanide surrogate has been developed. researchgate.net Silver salts are also used as catalysts or reagents in various transformations involving isocyanides. For instance, silver-assisted annulation reactions of nitrones with aryl isocyanides have been reported, demonstrating the utility of silver in isocyanide chemistry. acs.orgnih.govacs.org

Purification and Isolation Techniques for Research Scale Production

The purification of isocyanides on a research scale requires methods that can effectively remove unreacted starting materials, reagents, and byproducts.

Chromatography: Column chromatography using silica (B1680970) gel is a common method for purifying aryl isocyanides. nih.gov A short silica pad can be effective for removing polar impurities. nih.gov The choice of eluent is critical and is typically a mixture of non-polar and moderately polar organic solvents.

Distillation: For volatile isocyanides, bulb-to-bulb distillation under vacuum can be an effective purification technique.

Washing/Extraction: The crude reaction mixture is often subjected to an aqueous workup to remove water-soluble byproducts and salts. This typically involves washing with water and brine, followed by drying of the organic layer.

Given the solid nature of many substituted aryl isocyanides at room temperature, recrystallization from an appropriate solvent system could also be a viable purification method.

Reactivity and Reaction Pathways of 4 Isocyano 1 Methyl 2 Nitrobenzene

Isocyanide Functional Group Reactivity

The reactivity of the isocyanide functional group is a cornerstone of its synthetic utility. This group's electronic structure allows it to react with both electrophiles and nucleophiles, making it a versatile building block in organic synthesis. stackexchange.com

Ambiphilic Nature and Resonance Structures in Nitroaryl Isocyanides

Isocyanides are ambiphilic, meaning they can act as both a nucleophile and an electrophile. This dual reactivity is explained by its resonance structures. The two primary resonance structures for an isocyanide are one with a triple bond between the carbon and nitrogen and another with a double bond. wikipedia.org The structure with the triple bond places a formal positive charge on the nitrogen and a negative charge on the carbon, highlighting the nucleophilic character of the carbon atom. Conversely, the carbene-like resonance structure, R-N=C:, illustrates the electrophilic nature of the carbon.

In nitroaryl isocyanides like 4-isocyano-1-methyl-2-nitrobenzene, the strongly electron-withdrawing nitro group significantly influences the electronic properties of the isocyanide moiety. The nitro group deactivates the aromatic ring towards electrophilic substitution and enhances the electrophilicity of the isocyanide carbon. This electronic push-pull effect modulates the ambiphilic nature of the isocyanide, making it a more potent electrophile.

Nucleophilic Additions to the Isocyanide Carbon

A key reaction of isocyanides is the addition of nucleophiles to the electrophilic isocyanide carbon. mdpi.com This reaction can proceed through various mechanisms, including concerted, dissociative, and associative pathways. mdpi.comresearchgate.net The associative mechanism, which involves the initial attack of the nucleophile on the isocyanide carbon to form an intermediate, is a common pathway. mdpi.comresearchgate.net Protic nucleophiles such as water, alcohols, and primary amines readily add to the isocyanide carbon. rsc.org For instance, the hydrolysis of isocyanides in the presence of aqueous acid yields formamides. wikipedia.org

The rate and facility of these nucleophilic additions can be influenced by the presence of coordinating metals or adjacent functional groups that can assist in the reaction. rsc.org

Electrophilic Attacks on the Isocyanide Nitrogen

While the carbon atom of the isocyanide is nucleophilic, the nitrogen atom can undergo electrophilic attack. researchgate.net However, such reactions are less common than nucleophilic additions to the carbon. The lone pair of electrons on the nitrogen atom can interact with electrophiles, but the positive formal charge on the nitrogen in the dominant resonance structure makes it a less favorable site for electrophilic attack compared to the carbon.

Multicomponent Reactions (MCRs) Involving this compound

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all the starting materials, are a powerful tool in organic synthesis. nih.govfrontiersin.orgnih.gov Isocyanides are particularly well-suited for MCRs due to their unique reactivity. nih.gov The compound this compound can participate in several important MCRs, primarily through the reactivity of its isocyanide group.

Ugi Reaction Frameworks and Derivatives

The Ugi four-component reaction (U-4CR) is a prominent MCR that involves an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide to produce a bis-amide. wikipedia.orgnih.govorganic-chemistry.org The reaction is typically exothermic and proceeds with high atom economy. wikipedia.org

The generally accepted mechanism of the Ugi reaction begins with the formation of an imine from the aldehyde/ketone and the amine. wikipedia.orgnih.gov This is followed by the nucleophilic attack of the isocyanide on the protonated imine (iminium ion) to form a nitrilium ion intermediate. wikipedia.orgmdpi.com This reactive intermediate is then trapped by the carboxylate anion, and a subsequent Mumm rearrangement leads to the final bis-amide product. wikipedia.org

The versatility of the Ugi reaction allows for the synthesis of a vast array of complex molecules and is widely used in the generation of compound libraries for drug discovery. nih.govorganic-chemistry.org The use of bifunctional reactants can lead to the formation of heterocyclic structures through intramolecular trapping of the nitrilium ion. nih.gov

Passerini Reaction Architectures

The Passerini reaction is another significant isocyanide-based MCR, involving an aldehyde or ketone, a carboxylic acid, and an isocyanide to yield an α-acyloxy amide. wikipedia.orgorganic-chemistry.orgnih.gov Discovered in 1921, it is one of the oldest known MCRs. wikipedia.orgnih.gov

The mechanism of the Passerini reaction is thought to proceed through a concerted, non-ionic pathway, particularly in aprotic solvents where the reaction is often accelerated. mdpi.comorganic-chemistry.orgnih.gov It is believed that hydrogen bonding between the carboxylic acid and the carbonyl compound plays a crucial role in forming a cyclic transition state. organic-chemistry.org An alternative ionic mechanism has been proposed to occur in polar solvents. wikipedia.org

The Passerini reaction offers a direct route to α-hydroxy carboxamides and their derivatives, which are valuable synthetic intermediates. mdpi.comorganic-chemistry.org Variations of the Passerini reaction, such as using phenols instead of carboxylic acids (Passerini-Smiles reaction), further expand its synthetic utility. nih.gov

Smiles Rearrangements in Ugi-Type Reactions with Nitro-Derivatives

The Ugi reaction is a cornerstone of multicomponent chemistry, typically involving an aldehyde, an amine, a carboxylic acid, and an isocyanide to form a dipeptide-like structure. A significant variation of this reaction is the Ugi-Smiles reaction, where the carboxylic acid component is replaced by a phenol (B47542), particularly an electron-deficient one. The reaction culminates in an irreversible Smiles rearrangement, which serves as the thermodynamic driving force for the entire process.

While specific studies detailing the use of this compound in Ugi-Smiles reactions are not prevalent in the reviewed literature, the principles of the reaction are well-established with structurally related compounds. Research has shown that electron-deficient phenols, such as o-nitrophenol and p-nitrophenol, are highly effective acidic components for these reactions. researchgate.net The electron-withdrawing nitro group is crucial for activating the phenolic ring, making it susceptible to the intramolecular nucleophilic aromatic substitution (SNAr) that defines the Smiles rearrangement.

In a hypothetical Ugi-Smiles reaction involving this compound, the isocyanide would react with an imine (formed from an aldehyde and an amine) and an electron-deficient phenol. The key Ugi-Smiles adduct would then undergo the intramolecular rearrangement. The presence of the nitro group on the isocyanide component itself would further influence the electronic properties of the intermediates, though the primary role in the Smiles rearrangement itself is played by the activating group on the phenol component. The final step, an irreversible Smiles rearrangement, ensures high efficiency and yield by displacing the reaction equilibria. researchgate.net

Design of Novel Multicomponent Cascades

The unique reactivity of the isocyanide group makes this compound a valuable building block for the design of novel multicomponent reaction (MCR) cascades. These cascades enable the synthesis of complex molecular architectures, particularly nitrogen-containing heterocycles, in a single, efficient step. rsc.orgnih.gov

The strategy involves the initial reaction of the isocyanide, typically with an iminium ion generated in situ, followed by subsequent intramolecular reactions that are triggered by the functionalities present in the starting materials. The electron-withdrawing nitro group in this compound can play a dual role:

Modulating the reactivity of the isocyanide carbon.

Potentially participating in or directing subsequent cyclization steps.

For instance, a multicomponent reaction could be designed where the initial Ugi-type adduct contains a nucleophile positioned to attack the aromatic ring, which is activated by the nitro group. This could lead to the formation of fused heterocyclic systems. The potential for such post-condensation modifications makes isocyanides like this compound attractive for generating molecular diversity for applications in pharmaceutical and agrochemical research. researchgate.net

Cycloaddition Reactions

Cycloaddition reactions are powerful tools for the construction of cyclic compounds. The isocyanide group can participate in various cycloadditions, acting as a one-atom component in reactions like [4+1] and [3+2] cycloadditions.

[3+2] Cycloadditions (e.g., with Azides, Nitrostyrenes)

[3+2] cycloadditions, also known as 1,3-dipolar cycloadditions, are concerted or stepwise reactions that form five-membered rings. While the isocyanide itself is not a 1,3-dipole, it can react with 1,3-dipoles.

With Azides: The reaction of isocyanides with azides can lead to the formation of tetrazoles. Research on the intramolecular cyclization of molecules containing both an azide (B81097) and an isocyanide function has shown that the reaction can be triggered by an external azide anion. acs.org The proposed mechanism involves the nucleophilic addition of the azide anion to the isocyanide carbon, or a direct [3+2] cycloaddition, to form a tetrazolide anion intermediate, which then drives the subsequent cyclization cascade. acs.org Furthermore, catalyst-dependent [3+2] cycloadditions between aryl isocyanides and aryl diazonium salts (related 1,3-dipole precursors) have been developed to regioselectively synthesize 1,2,4-triazoles. organic-chemistry.orgnih.gov This suggests that this compound could react with azides, likely under catalytic conditions, to yield substituted tetrazole or triazole derivatives.

With Nitrostyrenes: β-Nitrostyrenes are electron-deficient alkenes and can act as potent dipolarophiles in [3+2] cycloadditions. mdpi.com They readily react with 1,3-dipoles like nitrones to form isoxazolidine (B1194047) rings. wikipedia.org In the context of isocyanide chemistry, a formal [3+2] cycloaddition has been reported between electron-deficient nitroarenes (2-nitrobenzofurans) and isocyanoacetate esters. nih.gov In this reaction, the isocyanoacetate acts as a nucleophile that attacks the nitro-activated ring, initiating a cascade that results in a five-membered heterocyclic ring fused to the original arene. nih.gov This suggests that this compound could potentially react with nitrostyrenes in a multicomponent fashion, where a nucleophile first adds to the nitrostyrene, and the resulting anion is trapped by the isocyanide to build a heterocyclic core.

| Reactants (General Class) | Product (General Class) | Reaction Type | Key Findings | Citation |

| Isocyanide, Azide Anion | Tetrazolide Anion | [3+2] Cycloaddition | The reaction proceeds via a tetrazolide intermediate, which can undergo further intramolecular cyclization. | acs.org |

| Isocyanide, Aryl Diazonium Salt | 1,2,4-Triazole | Catalytic [3+2] Cycloaddition | Ag(I) and Cu(II) catalysts yield different regioisomers of the triazole product. | organic-chemistry.orgnih.gov |

| 2-Nitrobenzofuran, Isocyanoacetate | Benzofuro[2,3-c]pyrrole | Dearomative [3+2] Cycloaddition | An organocatalyst enables a highly diastereo- and enantioselective reaction. | nih.gov |

Other Pericyclic Reactions and Their Scope

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. stereoelectronics.org Beyond cycloadditions, this class includes electrocyclic reactions and sigmatropic rearrangements. The direct participation of the isocyanide group in these latter types of pericyclic reactions is less common than its role in cycloadditions. However, the products derived from the initial reactions of this compound can certainly undergo subsequent pericyclic transformations. For example, a polyunsaturated system formed from a multicomponent reaction involving this isocyanide could undergo an electrocyclic ring-closing reaction under thermal or photochemical conditions to generate new cyclic or polycyclic systems. The scope of these subsequent reactions would be highly dependent on the specific structure of the intermediate product.

Radical Reactions and Radical Intermediates

The isocyanide group is an excellent radical acceptor. The addition of a radical to the isocyanide carbon generates a nitrogen-centered imidoyl radical, which is a key intermediate in a variety of powerful synthetic transformations, including cyclizations to form heterocycles. beilstein-journals.org

Photoinduced-Radical Hydrocyclizations

A significant advancement in isocyanide chemistry is the development of metal-free, photoinduced-radical hydrocyclizations. This methodology provides a unified and sustainable approach to synthesizing a diverse range of α-unsubstituted N-heteroarenes. rsc.orgbohrium.com In this process, a photogenerated radical adds to the isocyanide group of a substrate like 2-isocyano-biaryl. The resulting imidoyl radical then undergoes an intramolecular cyclization onto the adjacent aromatic ring, followed by aromatization to yield phenanthridine (B189435) and other fused N-heterocycles. rsc.orgbeilstein-journals.org

Given its structure, this compound is a prime candidate for such transformations. While the nitro group is electron-withdrawing, which can influence the reduction potential and the stability of radical intermediates, the general principle of radical addition followed by cyclization should hold. Visible light-mediated protocols, which often operate under very mild conditions, have been shown to be compatible with a wide range of functional groups. organic-chemistry.org

| Reaction Name | Reactants | Key Intermediate | Product | Key Features | Citation |

| Photoinduced-Radical Hydrocyclization | 2-Isocyanides | Imidoyl Radical | N-Heteroarenes | Metal-free, mild conditions, broad scope, sustainable. | rsc.orgbohrium.com |

| Radical Cascade Cyclization | Isocyanides, Acyl Peroxides | Imidoyl Radical | Isoquinolines, Benzothiazoles | Visible light-induced, no external photosensitizer needed. | organic-chemistry.org |

| Photoredox Radical Cyclization | o-Vinylaryl Isocyanides, Acyl Chlorides | Acyl Radical, Imidoyl Radical | 2,4-Disubstituted Quinolines | Occurs at room temperature, good functional group tolerance. | rsc.org |

Reactions with Heteroatom Radicals (e.g., Selenium, Tellurium)

The isocyanide functional group is known to react with a variety of heteroatom-centered radicals. nih.gov These reactions typically proceed via the addition of the radical to the terminal carbon of the isocyanide, generating a transient imidoyl radical intermediate. This intermediate is a key species that dictates the final product structure through subsequent reaction steps like hydrogen abstraction or cyclization. beilstein-journals.org

While specific studies on the reaction of this compound with selenium or tellurium radicals are not extensively documented in the literature, the general reactivity of aryl isocyanides provides a strong basis for predicting its behavior. For instance, the reaction of aryl isocyanides with organotellurium compounds, which can generate tellurium-centered radicals (ArTe•), has been explored. nih.gov However, the dimerization of these radicals to form ditellurides, (ArTe)₂, is often a rapid and competing process.

Reactions with sulfur-centered radicals are well-established. The addition of thiyl radicals (RS•), generated from thiols, to isocyanides yields thioformimidates. beilstein-journals.org This transformation proceeds via a radical chain mechanism. It is expected that this compound would react similarly with selenium and tellurium-based radical precursors, likely generated via photolysis or thermal decomposition of diselenides (RSeSeR) or ditellurides (RTeTeR).

Table 1: Predicted General Reaction with Heteroatom Radicals

| Heteroatom Radical (E•) | Precursor Example | Intermediate | Predicted Product Type |

| Thiyl (RS•) | RSH + Initiator | ArN=C(•)SR | Thioformimidate (ArN=CHSR) |

| Selenyl (RSe•) | RSeH, RSeSeR | ArN=C(•)SeR | Selenoformimidate (ArN=CHSeR) |

| Telluryl (RTe•) | RTeH, RTeTeR | ArN=C(•)TeR | Telluroformimidate (ArN=CHTeR) |

| Note: Ar represents the 4-methyl-2-nitrophenyl group. |

Mechanistic Insights into Radical Pathways

The fundamental mechanism for the reaction of radicals with this compound involves the initial attack of a radical species (X•) on the electron-rich carbon atom of the isocyanide group. beilstein-journals.org This addition results in the formation of a resonance-stabilized imidoyl radical.

The general pathway can be outlined as follows:

Initiation : A radical (X•) is generated from a suitable initiator (e.g., AIBN, peroxides) or through photolysis/thermolysis of a precursor. beilstein-journals.org

Addition : The radical adds to the isocyanide carbon of this compound to form the key imidoyl radical intermediate. The stability of this radical is influenced by the substituents on the aromatic ring. The electron-withdrawing nitro group can influence the electron density at the reaction center.

Propagation/Termination : The imidoyl radical can undergo several subsequent reactions:

Hydrogen Abstraction : It can abstract a hydrogen atom from a donor molecule (e.g., a thiol, tin hydride) to yield the final product and regenerate a radical to continue the chain. beilstein-journals.org

Intramolecular Cyclization : If a suitable group is present elsewhere in the molecule, the imidoyl radical can attack it intramolecularly. For instance, radical cyclizations of 2-isocyanobiaryls are used to synthesize phenanthridines. nih.govbeilstein-journals.org

Termination : Two radicals can combine to terminate the chain reaction.

The presence of the ortho-nitro group in this compound may offer unique pathways, potentially involving intramolecular interaction with the imidoyl radical center, although such specific mechanisms require dedicated investigation.

Transformations of the Nitro Group in the Presence of the Isocyanide Functionality

Reductive Transformations of the Nitro Group (e.g., to Amine, Hydroxylamine)

The reduction of an aromatic nitro group is a fundamental transformation, typically yielding an aniline (B41778) derivative. A variety of reagents can accomplish this, but the presence of the acid-sensitive isocyanide group in this compound requires careful selection of reaction conditions. wikipedia.org Isocyanides are prone to hydrolysis to formamides under acidic conditions. Therefore, reductions that employ strong acids, such as iron or tin in concentrated HCl, are likely incompatible. masterorganicchemistry.com

Methods employing neutral or basic conditions are preferred.

Catalytic Hydrogenation : This is a common and effective method. Catalysts like Palladium on carbon (Pd/C) or Raney Nickel are often used. commonorganicchemistry.com Raney Nickel can be advantageous if dehalogenation is a concern in related substrates. commonorganicchemistry.com These reactions are typically run under neutral conditions and are likely compatible with the isocyanide group.

Transfer Hydrogenation : Reagents like hydrazine (B178648) in the presence of Raney Nickel or Rhodium catalysts can reduce nitro groups to amines or, under controlled conditions (0-10 °C), to the intermediate hydroxylamine (B1172632). masterorganicchemistry.comwikipedia.org

Metal-Based Reductions in Neutral/Basic Media :

Tin(II) Chloride (SnCl₂) : Often used for the chemoselective reduction of nitro groups in the presence of other reducible functionalities under milder, less acidic conditions than Sn/HCl. commonorganicchemistry.com

Sodium Hydrosulfite (Na₂S₂O₄) or Sodium Sulfide (Na₂S) : These reagents are used in aqueous or alcoholic solutions and can selectively reduce nitro groups, particularly in dinitro compounds. commonorganicchemistry.comwikipedia.org

The stepwise reduction of the nitro group proceeds via nitroso and hydroxylamine intermediates. It is often possible to isolate the hydroxylamine derivative by using milder reducing agents or carefully controlling the reaction conditions. wikipedia.org

Table 2: Potential Reagents for Nitro Group Reduction

| Reagent | Conditions | Product | Compatibility with Isocyanide |

| H₂, Pd/C | Neutral, H₂ pressure | Amine | High |

| H₂, Raney Ni | Neutral, H₂ pressure | Amine | High |

| SnCl₂·2H₂O | EtOH, reflux | Amine | Moderate to High |

| Na₂S / (NH₄)₂S | Aqueous/Alcoholic | Amine | High |

| Zn / NH₄Cl | Aqueous/Alcoholic | Hydroxylamine | High |

| Fe / HCl | Acidic | Amine | Low (risk of hydrolysis) |

Nucleophilic Aromatic Substitution (SNAr) on Nitrobenzene (B124822) Ring

Aromatic rings substituted with potent electron-withdrawing groups, such as nitro groups, are susceptible to nucleophilic aromatic substitution (SNAr). wikipedia.org This reaction does not substitute the nitro group itself but rather a suitable leaving group (typically a halide) located at a position activated by the nitro group (ortho or para). libretexts.org

In the case of this compound, the molecule itself lacks a conventional leaving group like a halogen. However, if we consider a derivative such as 1-chloro-4-isocyano-2-nitrobenzene, the ring would be highly activated for SNAr.

The mechanism proceeds in two steps:

Addition : A nucleophile attacks the carbon atom bearing the leaving group, breaking the aromaticity and forming a resonance-stabilized negative intermediate known as a Meisenheimer complex. wikipedia.org

Elimination : The leaving group departs, restoring the aromaticity of the ring and yielding the substitution product.

For the hypothetical 1-chloro-4-isocyano-2-nitrobenzene, the nucleophile would attack the carbon at position 1. The negative charge of the Meisenheimer complex would be delocalized across the ring and effectively stabilized by both the ortho-nitro group and the para-isocyano group, both of which are strongly electron-withdrawing. This dual activation would make the SNAr reaction particularly favorable. libretexts.org

Influence of Isocyanide on Nitro Group Reactivity

The isocyanide and nitro groups exert a mutual electronic influence. The isocyanide group is electron-withdrawing, a property that affects the reactivity of the entire molecule, including the nitro group. wikipedia.org

Facilitation of Reduction : By withdrawing electron density from the ring, the isocyanide group can make the nitro group more electron-deficient and thus potentially easier to reduce. The reduction potential of the nitro group would be expected to be higher than in a molecule without the isocyano substituent.

Deactivation of Isocyanide Nucleophilicity : Conversely, the powerful electron-withdrawing effect of the nitro group significantly reduces the nucleophilicity of the isocyanide carbon. This has been noted in related compounds like p-nitrophenyl isocyanide, which shows reduced reactivity in multicomponent reactions like the Passerini reaction.

Metal-Catalyzed Transformations

Both the isocyanide and nitroaromatic moieties can participate in a wide range of metal-catalyzed reactions. For this compound, this dual functionality opens up numerous synthetic possibilities.

Reductive Carbonylation : Aromatic nitro compounds can be converted into isocyanates via reductive carbonylation using carbon monoxide in the presence of catalysts like palladium or rhodium complexes. acs.org Applying this to this compound could potentially lead to a di-functionalized product, though the reaction would need to be selective to avoid polymerization or reaction of the existing isocyanide group.

Cross-Coupling Reactions : While the nitro group can sometimes interfere, modern palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) are foundational in organic synthesis. If the molecule were modified to include a halide (e.g., 1-bromo-4-isocyano-2-nitrobenzene), this position could be functionalized. The isocyanide group itself can also undergo oxidative addition to low-valent metal centers, leading to a host of insertion and coupling reactions.

Isocyanide-Specific Reactions : Isocyanides are well-known to undergo insertion reactions into metal-carbon or metal-hydride bonds. They can also be cyclized with various partners in the presence of metal catalysts. For example, palladium or copper catalysts are often used to mediate cycloadditions involving isocyanides.

While specific metal-catalyzed reactions of this compound are not widely reported, its structure suggests it could be a valuable substrate in developing novel transformations that leverage the reactivity of both functional groups.

Transition Metal-Catalyzed Insertions and Carbonylations

Transition metal complexes, particularly those of palladium and rhodium, are effective catalysts for the insertion of isocyanides into various bonds. vu.nl The isocyanide carbon can insert into metal-carbon or metal-heteroatom bonds, leading to the formation of new C-C or C-heteroatom bonds. These reactions are valuable for the synthesis of complex molecules.

In the context of this compound, palladium-catalyzed carbonylation is a plausible reaction pathway. This process would involve the reaction of the isocyanide with carbon monoxide in the presence of a palladium catalyst, potentially leading to the formation of various carbonyl compounds. The specific products would depend on the reaction conditions and the other reactants present. For instance, in the presence of an alcohol, a carbamate (B1207046) could be formed. The general mechanism for palladium-catalyzed carbonylation of nitroarenes often involves the reduction of the nitro group and subsequent carbonylation. epa.govacs.org

Table 1: Plausible Products of Transition Metal-Catalyzed Reactions of this compound

| Catalyst | Reactant(s) | Plausible Product(s) | Reaction Type |

| Pd(OAc)₂ / Phosphine (B1218219) Ligand | CO, ROH | Methyl (4-methyl-3-nitrophenyl)carbamate | Carbonylation |

| Rh(I) complex | - | Poly(this compound) | Polymerization |

| Pd(PPh₃)₄ | Ar-B(OH)₂ | 4-(Aryl)-1-methyl-2-nitrobenzene | Suzuki Coupling |

| Pd₂(dba)₃ / Ligand | R₂NH | N,N-Dialkyl-4-methyl-3-nitroaniline | Buchwald-Hartwig Amination |

Cross-Coupling Reactions Involving this compound

The nitro group of this compound can act as a leaving group in various palladium-catalyzed cross-coupling reactions. This allows for the formation of new carbon-carbon and carbon-heteroatom bonds at the position of the nitro group.

Prominent examples of such reactions include the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. In a Suzuki-Miyaura coupling, the nitroarene reacts with an organoboron compound in the presence of a palladium catalyst to form a biaryl product. The Buchwald-Hartwig amination involves the coupling of the nitroarene with an amine to form a new C-N bond. While specific studies on this compound are not prevalent, the general reactivity of nitroarenes in these transformations is well-established.

Acid- and Base-Catalyzed Reactions

The reactivity of this compound is also significantly influenced by the presence of acids and bases.

Hydrolysis Pathways of Isocyanides

Isocyanides are susceptible to hydrolysis, particularly under acidic conditions. wikipedia.org The acid-catalyzed hydrolysis of an isocyanide typically yields a primary amine and formic acid. The reaction proceeds via protonation of the isocyanide carbon, followed by nucleophilic attack of water. wikipedia.org In the case of this compound, acidic hydrolysis would be expected to produce 4-methyl-3-nitroaniline (B15663) and formic acid.

In contrast, isocyanides are generally stable under basic conditions. The negatively charged carbon atom of the isocyanide functional group repels nucleophiles like hydroxide (B78521) ions, thus hindering hydrolysis in basic media.

Polymerization Behavior under Acidic or Lewis Acidic Conditions

Aryl isocyanides are known to undergo polymerization in the presence of Brønsted or Lewis acids. wikipedia.org This reaction proceeds via a cationic polymerization mechanism. The acid activates the isocyanide monomer, initiating a chain-growth process that leads to the formation of a poly(isocyanide). These polymers often adopt a helical secondary structure.

For this compound, treatment with a strong acid or a Lewis acid could induce polymerization, yielding poly(this compound). The properties of the resulting polymer would be influenced by the presence of the methyl and nitro substituents on the aromatic ring. The use of certain Lewis acids in combination with other reagents can also lead to different types of cyclization or rearrangement reactions. nih.govnih.gov

Table 2: Summary of Acid- and Base-Catalyzed Reactions

| Condition | Reactant | Expected Major Product(s) | Reaction Type |

| Aqueous Acid (e.g., HCl) | This compound | 4-Methyl-3-nitroaniline, Formic Acid | Hydrolysis |

| Aqueous Base (e.g., NaOH) | This compound | No significant reaction | - |

| Strong Acid / Lewis Acid | This compound | Poly(this compound) | Polymerization |

Note: This table is based on general principles of isocyanide reactivity. Specific experimental verification for this compound is pending in the scientific literature.

Mechanistic Investigations of 4 Isocyano 1 Methyl 2 Nitrobenzene Transformations

Elucidation of Reaction Intermediates

The identification and characterization of reaction intermediates are crucial for understanding the stepwise mechanism of a chemical transformation. For 4-isocyano-1-methyl-2-nitrobenzene, potential reactions could involve the isocyano group, the nitro group, or the aromatic ring. Spectroscopic techniques such as NMR, IR, and mass spectrometry are typically employed to detect and characterize transient species.

However, there is a lack of specific studies that have successfully isolated or spectroscopically observed reaction intermediates in transformations involving this compound. In related nitroaromatic compounds, Meisenheimer complexes are well-known intermediates in nucleophilic aromatic substitution (SNAr) reactions. It is plausible that similar intermediates could be formed in reactions of this compound with nucleophiles, but experimental evidence is not available.

Transition State Analysis in Key Reactions

Transition state analysis provides insight into the energy barriers and the geometry of the highest-energy point along the reaction coordinate. Computational chemistry is a powerful tool for modeling transition states. For reactions involving this compound, such analyses would be invaluable for understanding reactivity and selectivity.

Currently, there are no published computational or experimental studies that specifically detail the transition state analysis for key reactions of this compound. Research on other nitro-substituted aromatic compounds has utilized computational methods to explore the transition states of various reactions, including cycloadditions and substitution reactions. mdpi.com These studies provide a framework for how such analyses could be applied to the title compound, but specific data is absent.

Isotopic Labeling Experiments for Pathway Confirmation

Isotopic labeling is a powerful technique used to trace the fate of atoms or groups of atoms during a chemical reaction, thereby providing definitive evidence for a proposed reaction pathway. By replacing an atom with its heavier isotope (e.g., ¹³C for ¹²C, or ¹⁵N for ¹⁴N), the position of the label in the product can be determined, confirming or refuting a proposed mechanism.

No isotopic labeling experiments have been reported in the scientific literature for the specific purpose of confirming the reaction pathways of this compound. While isotopically labeled compounds are commercially available for use in such studies, their application to investigate the mechanisms of reactions involving this compound has not been documented.

Theoretical and Computational Investigations of 4 Isocyano 1 Methyl 2 Nitrobenzene

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations are fundamental to elucidating the intrinsic properties of a molecule. For 4-isocyano-1-methyl-2-nitrobenzene, these calculations reveal the distribution of electrons and the nature of the chemical bonds, which are crucial for predicting its reactivity.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and spatial distributions of these orbitals provide key insights into the molecule's electrophilic and nucleophilic nature.

The HOMO represents the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile. Conversely, the LUMO is the orbital that is most likely to accept electrons, thus defining the molecule's electrophilic character. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

For this compound, the presence of both an electron-donating group (methyl) and electron-withdrawing groups (nitro and isocyano) creates a complex electronic landscape. The HOMO is expected to have significant contributions from the benzene (B151609) ring and the methyl group, while the LUMO is likely to be localized primarily on the nitro group and the isocyano functional group. Theoretical calculations on analogous aromatic nitro compounds suggest that the nitro group significantly lowers the LUMO energy, enhancing the molecule's electrophilicity. researchgate.net

Table 1: Predicted Frontier Molecular Orbital Energies for this compound

| Orbital | Predicted Energy (eV) |

| HOMO | -8.5 |

| LUMO | -1.5 |

| Gap | 7.0 |

Note: These values are estimations based on theoretical calculations of structurally similar molecules and are presented for illustrative purposes.

Charge Distribution and Reactivity Predictions

The distribution of electron density within this compound is uneven due to the different electronegativities of the constituent atoms and the electronic effects of the substituents. Computational methods, such as Natural Bond Orbital (NBO) analysis, can predict the partial charges on each atom.

The nitro group, being strongly electron-withdrawing, is expected to induce a significant positive charge on the carbon atom to which it is attached (C2) and draw electron density away from the aromatic ring. The isocyano group also acts as an electron-withdrawing group. In contrast, the methyl group is a weak electron-donating group, which slightly increases the electron density on the ring, particularly at the ortho and para positions relative to it.

This charge distribution has significant implications for the molecule's reactivity. The electrophilic character of the isocyano carbon makes it susceptible to nucleophilic attack, a key step in multicomponent reactions. The areas of the benzene ring with reduced electron density due to the nitro group will be less susceptible to electrophilic aromatic substitution.

Table 2: Predicted Mulliken Atomic Charges for Key Atoms in this compound

| Atom | Predicted Charge (e) |

| C (Isocyano) | +0.35 |

| N (Isocyano) | +0.10 |

| C (Nitro) | +0.45 |

| O (Nitro) | -0.40 |

| C (Methyl) | -0.20 |

Note: These values are estimations based on theoretical calculations of structurally similar molecules and are presented for illustrative purposes.

Reaction Mechanism Predictions and Energy Profile Calculations

Computational chemistry is an invaluable tool for mapping out the intricate pathways of chemical reactions, identifying transition states, and calculating the energy barriers that govern reaction rates.

Computational Elucidation of Multicomponent Reaction Mechanisms

This compound is a prime candidate for participation in isocyanide-based multicomponent reactions (MCRs), such as the Ugi and Passerini reactions. These reactions are highly efficient for synthesizing complex molecules in a single step. nih.govorganic-chemistry.orgmdpi.com

Ugi Reaction: In a hypothetical Ugi four-component reaction, this compound would react with an aldehyde, an amine, and a carboxylic acid. The generally accepted mechanism involves the initial formation of an imine from the aldehyde and amine. nih.govorganic-chemistry.org This is followed by the nucleophilic attack of the isocyanide carbon on the protonated imine, forming a nitrilium ion intermediate. Subsequent attack by the carboxylate anion and an intramolecular acyl transfer (Mumm rearrangement) leads to the final α-acylamino amide product. nih.gov Computational studies can model each step of this pathway, calculating the activation energies and determining the rate-limiting step.

Passerini Reaction: In a Passerini three-component reaction, this compound would react with an aldehyde (or ketone) and a carboxylic acid to yield an α-acyloxy carboxamide. mdpi.com The mechanism is believed to proceed through a concerted, cyclic transition state or a stepwise ionic pathway, depending on the solvent. mdpi.com Quantum chemical calculations can help to distinguish between these mechanistic possibilities and predict the stereochemical outcome of the reaction.

Analysis of Radical Intermediates Stability

Nitroaromatic compounds are known to form radical anions upon reduction. The stability of these radical intermediates is a critical factor in their chemical and biological activity. The presence of the electron-withdrawing nitro group on this compound makes it susceptible to accepting an electron to form a radical anion.

Computational studies can be employed to calculate the electron affinity of the molecule and to map the spin density distribution in the resulting radical anion. The spin density is expected to be delocalized over the nitro group and the aromatic ring, which contributes to the stability of the radical. The isocyano group may also participate in the delocalization. Understanding the stability of such radical intermediates is crucial, for instance, in predicting potential metabolic pathways or in the design of novel materials with specific electronic properties. Theoretical studies on nitrobenzene (B124822) radical cations have shown that the nitro group plays a key role in stabilizing the radical species. researchgate.net

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and dynamic behavior of this compound are key to understanding its interactions with other molecules.

Conformational analysis of this compound involves identifying the different spatial arrangements of its atoms (conformers) and determining their relative energies. The primary degrees of freedom are the rotation around the C-N bonds of the nitro and isocyano groups, and the rotation of the methyl group.

A computational study on the closely related 4-methyl-2-nitrophenyl isocyanate revealed the existence of two stable conformers, a cis and a trans form, arising from the orientation of the isocyanate group relative to the nitro group. For 4-methyl-2-nitrophenyl isocyanate, the cis conformer (where the isocyanate and nitro groups are on the same side of the C-C bond connecting them to the ring) was found to be more stable than the trans conformer. A similar conformational preference can be anticipated for this compound. The energy barrier for the rotation of the nitro group is also an important parameter that can be calculated.

Molecular dynamics (MD) simulations can provide a picture of the molecule's behavior over time in a given environment, such as in a solvent. nih.govresearchgate.net These simulations can reveal how the molecule flexes and rotates, and how it interacts with solvent molecules. For this compound, MD simulations could be used to study its solvation in different media and to understand how the solvent might influence its conformational preferences and reactivity in, for example, multicomponent reactions.

Spectroscopic Parameter Prediction and Correlation with Experimental Data

Theoretical and computational chemistry offers powerful tools for predicting the spectroscopic parameters of molecules, such as this compound. These predictions, when correlated with experimental data, provide valuable insights into the molecular structure, bonding, and electronic properties. Density Functional Theory (DFT) is a widely used computational method for this purpose, often employing functionals like B3LYP in conjunction with various basis sets.

Vibrational Frequency Calculations (e.g., Isocyanide Stretching)

Computational methods can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks in its infrared (IR) spectrum. For this compound, key vibrational modes of interest include the isocyanide (-N≡C) stretching frequency and the symmetric and asymmetric stretching frequencies of the nitro (–NO₂) group.

The isocyanide stretching vibration (ν(C≡N)) is particularly sensitive to its electronic environment and typically appears as a strong, sharp band in the IR spectrum, generally in the range of 2110-2165 cm⁻¹. esisresearch.org The position of this band is influenced by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups, such as the nitro group, are expected to increase the bond order of the isocyanide group through resonance effects, leading to a higher stretching frequency. Conversely, electron-donating groups would lead to a lower frequency.

In the case of this compound, the presence of the strongly electron-withdrawing nitro group is anticipated to cause a shift in the isocyanide stretching frequency compared to unsubstituted phenyl isocyanide. Computational calculations using DFT can precisely predict this shift.

The nitro group itself has characteristic symmetric and asymmetric stretching vibrations. In substituted nitrobenzenes, the asymmetric stretching (νas(NO₂)) typically appears in the 1500-1570 cm⁻¹ region, while the symmetric stretching (νs(NO₂)) is found between 1300-1370 cm⁻¹. researchgate.net The exact positions of these bands are also influenced by the electronic and steric effects of other substituents on the benzene ring.

A hypothetical table of predicted vibrational frequencies for this compound, based on DFT calculations, is presented below. These values are illustrative and would be obtained from actual quantum chemical computations.

Table 1: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected Intensity |

|---|---|---|

| Isocyanide Stretch (ν(C≡N)) | 2145 | Strong |

| Asymmetric Nitro Stretch (νas(NO₂)) | 1540 | Strong |

| Symmetric Nitro Stretch (νs(NO₂)) | 1355 | Strong |

| C-H Aromatic Stretch | 3100-3000 | Medium-Weak |

| C-N Stretch (Aromatic-Nitro) | ~1109 | Medium |

| C-N Stretch (Aromatic-Isocyano) | ~1250 | Medium |

Note: These are hypothetical values based on typical ranges for similar compounds and would be refined by specific DFT calculations.

The correlation of these predicted frequencies with experimentally obtained IR spectra is a crucial step in validating the computational model. A good agreement between the calculated and experimental spectra would confirm the predicted molecular geometry and electronic structure.

NMR Chemical Shift Predictions

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure of organic molecules. Computational methods, particularly the Gauge-Including Atomic Orbital (GIAO) method used in conjunction with DFT, can accurately predict the ¹H and ¹³C NMR chemical shifts. nih.govnih.gov

For this compound, the predicted chemical shifts would be influenced by the electron-withdrawing nature of the nitro and isocyano groups, as well as the electron-donating effect of the methyl group. The nitro group, being a strong deactivating group, would cause a downfield shift (higher ppm values) for the protons and carbons on the aromatic ring, especially those in the ortho and para positions relative to it. The isocyano group also exhibits electron-withdrawing character, while the methyl group is weakly activating.

The interplay of these electronic effects would result in a unique NMR spectrum. Computational predictions can help in the precise assignment of each peak to the corresponding hydrogen and carbon atoms in the molecule.

A hypothetical table of predicted ¹H and ¹³C NMR chemical shifts for this compound is provided below.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm) for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Atom | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| H (attached to C3) | 8.15 | C1 (C-CH₃) | 135.2 |

| H (attached to C5) | 7.60 | C2 (C-NO₂) | 148.5 |

| H (attached to C6) | 7.85 | C3 | 125.8 |

| CH₃ protons | 2.60 | C4 (C-NC) | 130.1 |

| C5 | 128.9 | ||

| C6 | 133.4 | ||

| Isocyano Carbon | ~168.0 |

Note: These are illustrative values relative to a standard (e.g., TMS) and would be calculated using the GIAO-DFT method.

By comparing these predicted chemical shifts with the experimental NMR spectrum, chemists can confirm the substitution pattern and the electronic environment of each atom in the molecule.

Structure-Reactivity Relationship Studies from Computational Models

Computational models are invaluable for investigating the relationship between the structure of a molecule and its chemical reactivity. For this compound, computational studies can provide insights into its reactivity towards various chemical transformations.

The electronic properties of the molecule, such as the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO), are key determinants of its reactivity. The presence of the electron-withdrawing nitro and isocyano groups significantly influences these properties.

Computational analyses, such as mapping the electrostatic potential (ESP) onto the electron density surface, can reveal the regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic). In this compound, the area around the nitro group is expected to be highly electron-deficient, making it susceptible to nucleophilic attack. The isocyanide carbon, while formally depicted with a negative charge in one resonance structure, can also exhibit electrophilic character and participate in cycloaddition reactions.

The frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are also critical in predicting reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO indicates its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

For this compound, the LUMO is expected to be of low energy and localized primarily on the nitrobenzene ring, indicating its susceptibility to reduction. The HOMO may have significant contributions from the isocyano group and the methyl-substituted ring.

By modeling the transition states of potential reactions, computational chemistry can also predict the activation energies and reaction pathways for various transformations, such as the reduction of the nitro group or reactions involving the isocyano functionality. These studies can guide the design of synthetic routes and the development of new reactions involving this compound.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

Advanced Spectroscopic and Structural Characterization Methodologies in Research

High-Resolution Mass Spectrometry for Molecular Formula Determination and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is an indispensable tool for the initial characterization of a compound. It provides a highly accurate measurement of the mass-to-charge ratio (m/z), which allows for the determination of the elemental composition and, consequently, the molecular formula. For 4-isocyano-1-methyl-2-nitrobenzene (C₈H₆N₂O₂), the expected exact mass can be calculated with high precision.

Beyond molecular formula confirmation, HRMS coupled with fragmentation techniques (e.g., MS/MS) offers structural insights by breaking the molecule into smaller, charged fragments. The fragmentation pattern is characteristic of the molecule's structure. For this compound, key fragmentation pathways would likely involve the loss of the nitro group (NO₂) or the isocyano group (NC), as well as cleavages related to the methyl group and the aromatic ring. Analysis of these fragments helps to piece together the molecular structure, confirming the presence and connectivity of the functional groups. For instance, the mass spectrum of the related compound 2-nitrotoluene (B74249) shows characteristic fragmentation patterns that can be compared. nist.govnist.gov

Table 1: Illustrative High-Resolution Mass Spectrometry Data for C₈H₆N₂O₂

| Property | Value | Significance |

| Molecular Formula | C₈H₆N₂O₂ | Determined from high-accuracy mass measurement. |

| Calculated Exact Mass | 162.0429 g/mol | Theoretical mass used for comparison with experimental data. |

| Observed m/z | Value would be experimentally determined | Confirms the elemental composition and presence of the intact molecule (molecular ion). |

| Major Fragment Ions | e.g., [M-NO₂]⁺, [M-NC]⁺, [M-CH₃]⁺ | Provides evidence for the specific functional groups and their bonding within the molecule. |

Note: The fragment ion values are hypothetical and serve to illustrate the expected fragmentation pattern.

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting and Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra provide a unique "fingerprint" of the compound and are excellent for identifying the presence of specific functional groups.

For this compound, the IR and Raman spectra would be expected to show characteristic bands for the nitro (NO₂), isocyano (N≡C), methyl (CH₃), and substituted benzene (B151609) groups. The aromatic C-H stretching vibrations are typically observed in the 3100-3000 cm⁻¹ region. orgchemboulder.com The C-C stretching vibrations within the aromatic ring usually appear in the 1600-1400 cm⁻¹ range. orgchemboulder.com

The isocyanide (N≡C) stretching vibration is a particularly informative band in the IR spectrum, typically appearing in the range of 2100-2200 cm⁻¹. The exact frequency of this stretch is highly sensitive to the electronic environment of the isocyano group. mdpi.com Electron-withdrawing groups attached to the aromatic ring will generally shift the N≡C stretching frequency to a higher wavenumber, while electron-donating groups will shift it to a lower wavenumber. The strong electron-withdrawing nature of the nitro group in this compound would be expected to have a significant influence on the position of the isocyanide stretch. Studies on related isocyano-containing aromatic compounds have demonstrated this sensitivity, making the isocyanide group a useful probe of the local electronic environment. mdpi.comnih.gov

Table 3: Characteristic Infrared Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Isocyano (N≡C) | Stretching | 2100 - 2200 |

| **Nitro (NO₂) ** | Asymmetric Stretching | 1500 - 1570 |

| Symmetric Stretching | 1300 - 1370 | |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aliphatic C-H (Methyl) | Stretching | 2850 - 3000 |

| Aromatic C=C | In-ring Stretching | 1400 - 1600 |

Note: These are general frequency ranges and the exact values for this compound would be determined experimentally.

X-ray Crystallography for Precise Molecular Architecture

X-ray crystallography stands as the definitive method for determining the three-dimensional structure of a crystalline solid at the atomic level. While a specific crystal structure for this compound is not publicly available, analysis of closely related nitroaromatic compounds provides significant insight into the expected structural features.

Intermolecular Interactions and Crystal Packing Analysis

The crystal lattice of this compound is expected to be significantly influenced by a variety of intermolecular forces. Drawing parallels from the crystal structure of analogous compounds like 1-Chloro-2-methyl-4-nitrobenzene, one can anticipate the presence of several key interactions. researchgate.netresearchgate.net The nitro group, with its high polarity, is a strong candidate for forming dipole-dipole interactions and C-H---O hydrogen bonds with neighboring molecules. researchgate.net

The interplay of these forces—hydrogen bonding, dipole-dipole interactions, and π-π stacking—would define the supramolecular assembly of this compound in the solid state.

Confirmation of Regioselectivity and Stereochemistry

X-ray crystallography provides unequivocal proof of the regiochemistry of substitution on the benzene ring. In the case of this compound, this technique would confirm the para relationship between the isocyano and methyl groups, and the ortho positioning of the nitro group relative to the methyl group.

For instance, the crystallographic analysis of 1-Chloro-2-methyl-4-nitrobenzene definitively established the arrangement of its substituents. researchgate.net A similar analysis for the title compound would provide precise bond lengths, bond angles, and torsion angles, offering a complete picture of its molecular geometry. The planarity of the benzene ring and the orientation of the nitro and isocyano groups relative to the ring would be determined with high precision. The dihedral angle between the nitro group and the phenyl ring is a particularly sensitive parameter, influenced by the electronic and steric nature of adjacent groups. researchgate.net

UV-Vis Spectroscopy for Electronic Transitions and Conjugation Effects

UV-Vis spectroscopy is a valuable tool for probing the electronic structure of conjugated systems. The spectrum of this compound is expected to exhibit characteristic absorption bands arising from π-π* and n-π* electronic transitions. The benzene ring, in conjunction with the electron-withdrawing nitro group and the isocyano group, forms an extended conjugated system.

The electronic transitions in nitroaromatic compounds are well-documented. Nitrobenzene (B124822) itself displays absorption bands that are influenced by the presence of other substituents. researchgate.net The introduction of a methyl group (an electron-donating group) and an isocyano group will further modulate the energy levels of the molecular orbitals, leading to shifts in the absorption maxima (λmax).

The presence of functional groups on a benzene ring tends to shift the absorption peaks to longer wavelengths compared to unsubstituted benzene. shimadzu.com The strong electron-withdrawing nature of the nitro group, in particular, leads to a significant bathochromic (red) shift. It is anticipated that the principal absorption bands for this compound would appear in the UV region, with possible tailing into the visible spectrum depending on the solvent and the precise electronic effects of the substituent combination.

Table 1: Expected UV-Vis Absorption Characteristics

| Transition Type | Expected Wavelength Region | Chromophore |

| π → π | 200-300 nm | Aromatic system with nitro and isocyano groups |

| n → π | > 300 nm | Nitro group |

Chromatographic Techniques for Purity Assessment and Mixture Analysis

Chromatographic methods are indispensable for verifying the purity of synthesized compounds and for analyzing complex mixtures in a research context.

High-Performance Liquid Chromatography (HPLC) is a primary tool for the purity assessment of non-volatile and thermally labile compounds like this compound. A reversed-phase HPLC method, likely employing a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, would be suitable for its analysis. A UV detector set to a wavelength corresponding to one of the compound's absorption maxima would provide sensitive detection. The retention time of the compound would be characteristic under specific chromatographic conditions, and the peak area would be proportional to its concentration, allowing for quantitative purity determination.

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of volatile compounds. While the isocyano group can be reactive at high temperatures, a carefully developed GC method could be used for the analysis of this compound. The gas chromatograph would separate the compound from any volatile impurities, and the mass spectrometer would provide a mass spectrum corresponding to the eluting compound. The fragmentation pattern in the mass spectrum would be a unique fingerprint of the molecule, aiding in its identification. The molecular ion peak would confirm the molecular weight, and the fragmentation pattern would offer structural information based on the stability of the resulting fragment ions. For nitroaromatic compounds, characteristic losses of NO, NO2, and other fragments are typically observed.

Table 2: Chromatographic Methods for Analysis

| Technique | Purpose | Typical Stationary Phase | Typical Detector |

| HPLC | Purity Assessment | C18 (Reversed-Phase) | UV-Vis |

| GC-MS | Identification and Purity | Phenyl-methyl polysiloxane | Mass Spectrometer |

Synthetic Applications and Utility in Advanced Chemical Research

Role as a Key Building Block in Complex Organic Molecule Synthesis

The presence of two distinct and chemically addressable functional groups on the 4-Isocyano-1-methyl-2-nitrobenzene framework allows for its use as a versatile building block in the synthesis of a wide array of more complex organic molecules.

The isocyanate functional group is a powerful electrophile that readily reacts with a variety of nucleophiles. This reactivity is extensively harnessed in the synthesis of heterocyclic compounds, which form the core of many pharmaceuticals and functional materials. This compound can serve as a key precursor to various heterocyclic systems through cycloaddition and cyclization reactions. For instance, its reaction with binucleophiles can lead to the formation of five- or six-membered rings.

Furthermore, the nitro group can be readily reduced to an amino group, which can then participate in a second cyclization reaction. This sequential reactivity allows for the construction of fused heterocyclic systems.

Below is a table of potential heterocyclic scaffolds that could be synthesized from this compound and a corresponding co-reactant.

| Target Heterocyclic System | Co-reactant |

| Substituted Ureas | Amines |

| Substituted Thioureas | Thiols |

| Carbamates | Alcohols |

| 1,2,4-Triazolidin-3-ones | Hydrazines |

| 1,3,5-Oxadiazinan-4-ones | Aldehydes/Ketones |

In the field of medicinal chemistry and drug discovery, the generation of chemical libraries containing a wide diversity of structures is crucial for identifying new bioactive compounds. Diversity-oriented synthesis (DOS) is a strategy that enables the creation of such libraries from a common starting material. researchgate.net this compound is an excellent candidate for a DOS scaffold due to its two orthogonal reactive sites.

The isocyanate group can be reacted with a large library of amines, alcohols, or thiols to generate a first wave of structural diversity in the form of ureas, carbamates, and thiocarbamates, respectively. nih.gov Subsequently, the nitro group on this initial library of compounds can be reduced to an amine. This newly formed amino group can then be subjected to a second round of diversification reactions, such as acylation, sulfonylation, or reductive amination, to introduce further structural complexity and diversity. This two-tiered diversification strategy allows for the rapid generation of a large and structurally rich library of compounds from a single, readily accessible starting material.

Contributions to Ligand Design in Catalysis

The development of new catalysts is a cornerstone of modern chemistry, and the performance of a metal-based catalyst is often dictated by the structure of its coordinating ligands. The synthesis of novel ligands with tailored electronic and steric properties is therefore of paramount importance. This compound can be envisioned as a valuable precursor for the synthesis of novel ligands.

The isocyanate group can be used to anchor the scaffold to other molecular fragments that contain coordinating atoms. For example, reaction with an amino- or hydroxy-functionalized phosphine (B1218219) or pyridine (B92270) would result in a molecule containing both a potential metal-binding site and the nitroaromatic core. Subsequent reduction of the nitro group to an amine would furnish a second potential coordination site, leading to the formation of a bidentate ligand. The modular nature of this synthetic approach would allow for the fine-tuning of the ligand's properties by varying the nature of the initial coordinating fragment and by further functionalization of the newly formed amino group.

Integration into Materials Science Research (e.g., Polymer Precursors, MOFs)

The unique reactivity of this compound also lends itself to applications in materials science. Isocyanates are well-known monomers for the synthesis of polyurethanes and polyureas, which are classes of polymers with a wide range of applications. smolecule.com The incorporation of this compound into a polymer backbone, either as a monomer or as a chain-capping agent, could be used to impart specific properties to the resulting material. The presence of the nitro group, for instance, could enhance the thermal stability or modify the solubility of the polymer.

In the realm of porous materials, metal-organic frameworks (MOFs) have garnered significant attention due to their high surface areas and tunable pore environments. nih.govscbt.com While there are no specific reports of this compound being used in MOF synthesis, its derivatives could potentially serve as organic linkers. For example, conversion of the isocyanate and methyl groups to carboxylic acids would yield a dicarboxylate linker suitable for MOF construction. The nitro group would then be displayed within the pores of the MOF, where it could influence the material's properties, such as its selectivity for gas adsorption.

Utility in Supramolecular Chemistry

Supramolecular chemistry focuses on the study of non-covalent interactions and the self-assembly of molecules into well-defined, higher-order structures. The ability of this compound to be readily converted into derivatives containing hydrogen bond donors and acceptors makes it a potential building block for supramolecular assemblies.

For example, the conversion of the isocyanate group to a urea (B33335) or carbamate (B1207046) introduces strong hydrogen bonding motifs. These groups can then direct the self-assembly of the molecules into one-dimensional tapes or two-dimensional sheets through intermolecular hydrogen bonds. The aromatic ring of the molecule can also participate in π-π stacking interactions, which would further stabilize the resulting supramolecular architecture. The electron-withdrawing nature of the nitro group would modulate the electronic properties of the aromatic ring, thereby influencing the strength and geometry of these π-π stacking interactions.

Future Research Directions and Perspectives for 4 Isocyano 1 Methyl 2 Nitrobenzene

Exploration of Unprecedented Reactivity Manifolds